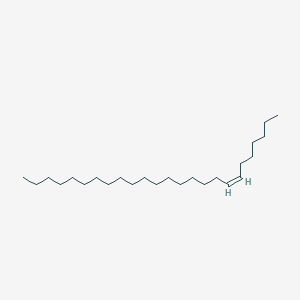

7(Z)-Pentacosene

Description

Properties

IUPAC Name |

(Z)-pentacos-7-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORWYUWDGGVNRJ-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of 7(Z)-Pentacosene in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7(Z)-Pentacosene, a long-chain mono-unsaturated cuticular hydrocarbon (CHC), plays a pivotal role in the chemical communication systems of several insect species, most notably the fruit fly, Drosophila melanogaster. This technical guide provides an in-depth analysis of the functions, biosynthesis, and perception of this compound, integrating quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways. As a key signaling molecule, this compound acts as a contact sex pheromone, influencing courtship and mating behaviors. Its presence and concentration on the insect cuticle convey critical information about sex and reproductive status. Understanding the intricacies of this compound-mediated communication offers valuable insights for basic research in neurobiology and behavior, as well as potential avenues for the development of novel pest management strategies.

Introduction to this compound

This compound is an endogenous unsaturated hydrocarbon found on the cuticle of various insects[1]. It is a member of a larger class of compounds known as cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation[2]. However, many CHCs, including this compound, have evolved secondary functions as semiochemicals, mediating intraspecific communication[2].

In Drosophila melanogaster, this compound functions as a contact sex pheromone[1]. It is present on both males and females and can act as an aphrodisiac, stimulating male courtship behavior[3]. Interestingly, the levels of this compound have been observed to increase on female flies immediately following copulation[1]. This suggests a dynamic role in signaling a female's reproductive status. While it can stimulate copulation at high concentrations on its own, its effects are often observed in combination with other cuticular hydrocarbons[1]. Beyond its role in sexual communication in fruit flies, this compound has also been identified as an aggregation pheromone in other insect species.

Quantitative Data on this compound Abundance

The quantity of this compound on the cuticle of Drosophila melanogaster can vary depending on sex and genetic strain. The following table summarizes representative quantitative data from studies analyzing CHC profiles.

| Drosophila melanogaster Strain | Sex | Mean Amount of this compound (ng/fly) ± s.e.m. | Reference |

| N2 | Male | 131 ± 11 | [4] |

| EP | Male | 143 ± 15 | [4] |

| desat1 | Male | 28 ± 3 | [4] |

Experimental Protocols

Extraction of Cuticular Hydrocarbons

A standard method for the extraction of CHCs from insects involves solvent washing.

Materials:

-

Live or frozen insect specimens

-

Hexane (or pentane), chromatography grade

-

Glass vials (2 mL) with PTFE-lined caps

-

Microsyringe

-

Vortex mixer (optional)

-

Nitrogen evaporator (optional)

Procedure:

-

Place a single insect (or a small number of insects, depending on size and CHC abundance) into a clean 2 mL glass vial.

-

Add a precise volume of hexane (e.g., 200 µL) to the vial, ensuring the insect is fully submerged.

-

Gently agitate the vial for 5-10 minutes. This can be done by gentle swirling or brief vortexing.

-

Carefully remove the solvent extract using a microsyringe and transfer it to a clean vial.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary, or directly used for analysis.

-

For quantitative analysis, a known amount of an internal standard (e.g., n-hexacosane) is added to the extract before analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of CHCs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar capillary column (e.g., DB-5ms, HP-5ms).

Typical GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250-280 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50-150 °C (hold for 1-2 min)

-

Ramp 1: Increase to 200-250 °C at a rate of 15-25 °C/min

-

Ramp 2: Increase to 300-320 °C at a rate of 3-5 °C/min

-

Final hold: 5-15 min

-

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Data Analysis:

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with known standards or library data.

-

Quantification is achieved by comparing the peak area of this compound to that of the internal standard.

Behavioral Assays: Courtship Conditioning in Drosophila

Behavioral assays are essential to determine the function of CHCs like this compound. The courtship conditioning assay is a powerful paradigm to study the role of pheromones in learning and memory.

Materials:

-

Male and female Drosophila melanogaster

-

Small mating chambers

-

Microscope for observing behavior

-

Video recording equipment (optional)

Procedure:

-

Training: A naive male fly is paired with a mated (unreceptive) female for a set period (e.g., 1 hour). The male's attempts to court the female are rejected.

-

Testing: The trained male is then paired with a virgin female, and its courtship behavior is observed and quantified.

-

Quantification: The Courtship Index (CI) is calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration, licking, and attempting copulation) within a defined observation period (e.g., 10 minutes)[5][6].

-

Control: A naive male (with no prior exposure to a mated female) is also tested with a virgin female to establish a baseline CI.

-

Analysis: A reduction in the CI of trained males compared to naive males indicates successful learning. The role of this compound can be investigated by perfuming flies that lack CHCs with synthetic this compound and observing the effect on the CI.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound, like other unsaturated CHCs, originates from fatty acid metabolism primarily in specialized abdominal cells called oenocytes. The pathway involves a series of enzymatic steps including fatty acid synthesis, elongation, desaturation, and reductive decarbonylation.

Biosynthesis of this compound.

The process begins with the synthesis of a C16 fatty acid, palmitoyl-CoA, by Fatty Acid Synthase (FAS). This is followed by a series of elongation steps mediated by elongase enzymes to produce a very-long-chain fatty acyl-CoA (VLCFA). A desaturase enzyme, such as desat1 in Drosophila, then introduces a double bond at a specific position, creating a Z-unsaturated acyl-CoA. Subsequently, a Fatty Acyl-CoA Reductase (FAR) reduces the acyl-CoA to a long-chain aldehyde. Finally, a cytochrome P450 enzyme (CYP4G1) catalyzes the oxidative decarbonylation of the aldehyde to form the final this compound molecule.

Signaling Pathway of this compound Perception

As a contact pheromone, this compound is detected by gustatory receptor neurons (GRNs) located in chemosensory bristles on the legs and proboscis of the fly.

Signaling pathway for this compound.

Upon physical contact with the cuticle of another fly, this compound binds to a chemoreceptor complex on the dendrites of a GRN. This complex is thought to involve members of the Gustatory Receptor (GR) family and/or the Pickpocket (Ppk) family of ion channels[7]. Binding of the pheromone leads to the opening of ion channels, causing a depolarization of the GRN's membrane. This change in membrane potential triggers the firing of action potentials, which are then transmitted to the subesophageal ganglion (SOG) in the fly's brain. From the SOG, the signal is further processed in higher brain centers, ultimately leading to a behavioral response, such as the initiation of courtship.

Conclusion

This compound is a critical component of the chemical communication repertoire of Drosophila melanogaster and other insects. Its role as a contact sex pheromone highlights the intricate ways in which chemical signals can modulate complex social behaviors. The detailed understanding of its biosynthesis, the methods for its analysis, and the elucidation of its signaling pathway provide a robust framework for future research. For professionals in drug development and pest management, targeting the biosynthesis or reception of this compound could offer highly specific and effective strategies for controlling insect populations. Further investigation into the specific receptors for this compound and the downstream neural circuits will undoubtedly reveal more about the evolution and mechanisms of chemical communication in the insect world.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The role of cuticular pheromones in courtship conditioning of Drosophila males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Drosophila Courtship Conditioning As a Measure of Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pheromone processing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 7(Z)-Pentacosene as a Pheromone: A Technical Guide

Abstract

7(Z)-Pentacosene is a key cuticular hydrocarbon (CHC) that functions as a contact sex pheromone in several insect species, most notably in the model organism Drosophila melanogaster. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound's role in chemical communication. It details the experimental protocols used for its identification, synthesis, and bioassays, presents quantitative data on its prevalence, and illustrates the key experimental workflows and signaling pathways involved in its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management.

Introduction and Historical Context

The study of insect pheromones, chemical signals that trigger innate behaviors in members of the same species, has its roots in the mid-20th century. Early research focused on volatile, long-distance sex attractants in moths. However, a paradigm shift began with the investigation of less volatile, contact-based chemical cues present on the insect cuticle.

A foundational study in this area was the identification of (Z)-9-tricosene ("muscalure") as a sex attractant pheromone in the housefly, Musca domestica, by Carlson et al. in 1971.[1][2] This research established that cuticular hydrocarbons (CHCs)—waxy compounds that primarily serve to prevent desiccation—could also have a crucial role in chemical communication and mate recognition.

This pioneering work on the housefly paved the way for investigations into the chemical basis of courtship in other insects, including the genetically tractable model organism Drosophila melanogaster. Researchers began to explore the complex blend of hydrocarbons on the fruit fly's cuticle and their role in the intricate courtship rituals observed in this species.

Discovery and Identification of this compound in Drosophila melanogaster

The initial identification of specific aphrodisiac compounds in Drosophila melanogaster was a gradual process. Early studies in the late 1970s by Jallon and Hotta began to genetically dissect the components of female "sex appeal," laying the groundwork for the chemical identification of the active molecules.

A significant breakthrough came from the work of Antony, Jallon, and their colleagues in the mid-1980s. Their 1985 paper, "Compared behavioral responses of male Drosophila melanogaster (Canton S) to natural and synthetic aphrodisiacs," was a landmark study that further characterized the cuticular aphrodisiacs of female fruit flies.[3] This research, along with a companion paper by Pechine et al. in the same year that detailed a mass spectrometry method for localizing double bonds, was instrumental in identifying a suite of unsaturated hydrocarbons involved in courtship, including this compound.[3][4]

These studies revealed that while (Z,Z)-7,11-heptacosadiene was the most potent female-specific aphrodisiac, other monoenes, including this compound, also played a significant role in sex and species recognition.[3] 7-tricosene (7-T) and 7-pentacosene (7-P) were identified as the two primary hydrocarbons on the cuticle of male Drosophila melanogaster, with their relative proportions varying between different geographic strains.

Subsequent research has solidified the role of this compound as a crucial component of the pheromonal bouquet in Drosophila. It is now understood to act as a contact sex pheromone that can stimulate copulation, particularly at high concentrations or in combination with other alkenes.[5] Interestingly, the absolute amount of pentacosene on a female's cuticle increases immediately after copulation.[5]

Quantitative Data on this compound

The abundance of this compound can vary significantly depending on the species, strain, sex, and environmental conditions of the insect. The following tables summarize some of the available quantitative data for Drosophila melanogaster.

| Compound | Sex | Strain | Relative Abundance (%) | Reference |

| This compound | Male | Canton-S | Major Component | Antony et al. (1985) |

| This compound | Female | Canton-S | Minor Component | Antony et al. (1985) |

| 7-Pentacosene | Male | Various | Variable (predominant in some strains) | Ferveur & Jallon (1996) |

| 7-Pentacosene | Female | Various | Variable | Everaerts et al. (2010) |

| Compound | Sex | Mating Status | Change in Abundance | Reference |

| Pentacosene | Female | Post-copulation | Increase | Cayman Chemical |

Experimental Protocols

The identification and characterization of this compound as a pheromone have relied on a combination of chemical analysis, organic synthesis, and behavioral bioassays.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract and identify the chemical composition of hydrocarbons from the insect cuticle.

Protocol:

-

Sample Preparation: Flies are typically separated by sex and age to ensure consistency. They are often flash-frozen in liquid nitrogen or anesthetized with CO2 or chilling.

-

Extraction: Whole flies or specific body parts are immersed in a non-polar solvent, most commonly hexane, for a short period (e.g., 5-10 minutes). This dissolves the cuticular lipids without extracting internal lipids.

-

Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the hydrocarbon extract.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The concentrated extract is injected into a gas chromatograph, which separates the different hydrocarbon components based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the GC column, it enters a mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable pattern.

-

The mass-to-charge ratio of these fragments creates a unique mass spectrum, or "fingerprint," for each compound, allowing for its identification.[6][7][8][9]

-

The position of the double bond in monoenes like this compound is typically determined by derivatization (e.g., with dimethyl disulfide) followed by MS analysis, or by using specific mass spectrometric techniques.

-

Chemical Synthesis of this compound

Objective: To produce a synthetic version of the pheromone for use in behavioral bioassays to confirm its activity.

Protocol (Wittig Reaction):

The Wittig reaction is a common method for synthesizing alkenes with good stereochemical control, making it suitable for producing the (Z)-isomer of 7-Pentacosene.[2][10][11][12][13]

-

Preparation of the Phosphonium Ylide: A suitable alkyl halide is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the phosphorus ylide.

-

Reaction with a Carbonyl Compound: The ylide is then reacted with an appropriate aldehyde or ketone. The carbonyl oxygen and the triphenylphosphine group are eliminated, forming a double bond between the two carbon atoms.

-

Purification: The desired alkene product is then purified from the triphenylphosphine oxide byproduct, typically by chromatography.

Behavioral Bioassays

Objective: To determine the behavioral effect of this compound on Drosophila melanogaster.

Protocol (Courtship Assay):

-

Fly Preparation: Male flies are collected as virgins and aged for several days to ensure sexual maturity. They are often housed individually to prevent social learning from affecting their courtship behavior.[14]

-

Target Preparation: "Dummy" or "decoy" flies are prepared. These can be dead flies of either sex from which the native cuticular hydrocarbons have been removed by washing with a solvent.

-

Pheromone Application: A precise amount of synthetic this compound, dissolved in a volatile solvent like hexane, is applied to the dummy fly. A control dummy fly is treated with the solvent alone.

-

Courtship Observation: A single male fly is introduced into a small observation chamber with a pheromone-treated or control dummy fly. The male's courtship behaviors (e.g., orientation, tapping, wing vibration, licking, attempted copulation) are observed and quantified for a set period.[1][14][15][16][17]

-

Data Analysis: A "courtship index" is often calculated, representing the fraction of the observation time the male spends performing courtship behaviors. The courtship indices towards pheromone-treated and control dummies are then compared statistically.

Signaling Pathway for Contact Pheromone Perception

Contact pheromones like this compound are primarily detected by gustatory receptor neurons (GRNs) located in chemosensory bristles on the fly's legs (tarsi) and proboscis.[18][19]

The binding of a pheromone to a specific gustatory receptor (GR) on the surface of a GRN initiates a signal transduction cascade. While the precise downstream signaling components for all contact pheromones are still under active investigation, the general pathway involves the activation of ion channels, leading to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the subesophageal ganglion (SOG) and other higher brain centers, where it is integrated with other sensory information to produce a behavioral output, such as the initiation of courtship.[18][19][20][21][22]

Conclusion

The discovery and characterization of this compound as a contact sex pheromone in Drosophila melanogaster represent a significant advancement in our understanding of chemical communication in insects. Building on early work that identified cuticular hydrocarbons as pheromones, subsequent research has elucidated the specific role of this compound in modulating courtship behavior. The experimental protocols detailed in this guide have been instrumental in this process and continue to be refined. Future research will likely focus on further dissecting the neural circuits that process pheromonal information and on understanding the evolution of these chemical signaling systems. This knowledge holds great promise for the development of novel and species-specific pest management strategies.

References

- 1. Bioassaying the Function of Pheromones in Drosophila melanogaster’s Social Behavior | Springer Nature Experiments [experiments.springernature.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Compared behavioral responses of maleDrosophila melanogaster (Canton S) to natural and synthetic aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Control of Pheromones in Drosophila Simulans. II. Kete, a Locus on the X Chromosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FlyBase Reference Report: Ferveur and Sureau, 1996, Proc. Biol. Sci. 263(1373): 967--973 [flybase.org]

- 6. Rapid identification of insect cuticular hydrocarbons using gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. researchgate.net [researchgate.net]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. rezavallab.org [rezavallab.org]

- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Research Portal [scholarworks.brandeis.edu]

- 18. Pheromone processing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. neurosciencenews.com [neurosciencenews.com]

- 21. [PDF] PHEROMONE SIGNALING IN THE FRUIT FLY DROSOPHILA MELANOGASTER | Semantic Scholar [semanticscholar.org]

- 22. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biosynthesis of 7(Z)-Pentacosene in Drosophila melanogaster: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are essential for insect survival, serving as a barrier against desiccation and as chemical signals in communication. In Drosophila melanogaster, a diverse array of CHCs coat the cuticle, with specific compounds acting as pheromones that regulate mating and social behaviors. 7(Z)-Pentacosene, a C25 monoene, is a significant component of the CHC profile in both male and female fruit flies and has been implicated in courtship behavior. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in Drosophila melanogaster, detailing the key enzymatic steps, genetic regulation, and cellular machinery involved. We present a synthesis of current knowledge, including quantitative data on CHC composition, detailed experimental protocols for their analysis, and visual representations of the biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in entomology, biochemistry, and chemical ecology, as well as for professionals in drug development targeting insect-specific metabolic pathways.

Introduction

Drosophila melanogaster has long been a powerful model organism for dissecting the genetic and biochemical bases of complex biological processes. The production of cuticular hydrocarbons (CHCs) is one such process, involving a specialized metabolic pathway primarily active in abdominal cells called oenocytes[1][2]. These hydrophobic compounds are synthesized from common fatty acid precursors and are then transported to the cuticle.

This compound is an unsaturated CHC that functions as a contact sex pheromone in fruit flies.[3] It can be found on both males and females and may stimulate copulation, either alone at high concentrations or in concert with other alkenes.[3] The biosynthesis of this compound is a multi-step process involving fatty acid synthesis, desaturation, elongation, and a final conversion to a hydrocarbon. Understanding this pathway is not only crucial for deciphering the chemical language of insects but also offers potential targets for the development of novel pest control strategies.

Biosynthesis Pathway of this compound

The synthesis of this compound begins with the de novo synthesis of fatty acids, followed by a series of modifications to produce the final C25 monoene. The entire process is a coordinated effort of several enzymes, each with specific roles in shaping the final hydrocarbon product.

Fatty Acid Synthesis

The initial steps of CHC biosynthesis are shared with general fatty acid metabolism. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA carboxylase (ACC) . Subsequently, Fatty Acid Synthase (FASN) enzymes catalyze the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain, typically resulting in the production of palmitoyl-CoA (a C16 fatty acid)[1]. In Drosophila, there are three FASN genes, with FASN2 and FASN3 being specifically expressed in oenocytes[4].

Desaturation

The introduction of the characteristic double bond at the 7th position (from the methyl end, denoted as ω7) of the hydrocarbon chain is a critical step. This is achieved by a Δ9-desaturase, Desat1 . This enzyme acts on saturated fatty acyl-CoA substrates, preferentially palmitoyl-CoA (C16:0), to introduce a double bond between carbons 9 and 10, producing palmitoleoyl-CoA (C16:1Δ9)[2]. The position of this double bond is conserved during the subsequent elongation steps, ultimately resulting in the 7-ene configuration of the final hydrocarbon product. RNAi knock-down of desat1 in oenocytes leads to a dramatic decrease in unsaturated hydrocarbons, confirming its essential role in this process[1][5].

Elongation

To reach the C25 chain length of pentacosene, the C16 fatty acyl-CoA precursor must undergo several rounds of elongation. This process is carried out by a multi-enzyme complex known as the elongase system, which is located in the endoplasmic reticulum. Each elongation cycle adds two carbons to the acyl chain and involves four enzymatic reactions:

-

Condensation: Catalyzed by a fatty acid elongase (FAE), this is the rate-limiting step and determines substrate specificity.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KAR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule.

-

Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond to form the elongated acyl-CoA.

In Drosophila, several elongase genes have been identified. The gene eloF is known to be involved in the production of long-chain CHCs and its expression level influences the relative abundance of C25, C27, and C29 hydrocarbons[6]. While the precise substrate specificity of the elongases involved in producing the C24 precursor for 7-pentacosene is not fully elucidated, it is clear that a coordinated action of these enzymes is required to build the carbon backbone to the correct length.

Reduction and Decarbonylation

The final steps in the biosynthesis of this compound involve the conversion of the C24 fatty acyl-CoA to the C25 hydrocarbon. This is a two-step process:

-

Reduction: The C24 fatty acyl-CoA is reduced to a C24 fatty aldehyde by a fatty acyl-CoA reductase (FAR) .

-

Decarbonylation: The C24 aldehyde is then converted to the C25 hydrocarbon through an oxidative decarbonylation reaction. This unique reaction is catalyzed by a cytochrome P450 enzyme, Cyp4g1 , which is highly expressed in oenocytes[7][8]. This enzyme removes the carbonyl carbon, resulting in the final hydrocarbon product.

The complete proposed biosynthesis pathway is illustrated in the diagram below.

Quantitative Data

Precise enzyme kinetic parameters for each step in the this compound biosynthesis pathway are not yet fully characterized. However, quantitative analysis of CHC profiles in different genetic backgrounds provides valuable insights into the roles of key enzymes. The following table summarizes the relative abundance of this compound and related CHCs in wild-type Drosophila melanogaster and the effects of gene knockdowns on their production.

| Compound | Wild-Type (Relative Abundance %) | desat1 RNAi (Relative Abundance %) | eloF mutant (Relative Abundance %) | Reference |

| 7(Z)-Tricosene (C23:1) | 15-25 (males) | Drastically Reduced | Increased | [1][5][9] |

| This compound (C25:1) | 5-15 (males), 2-8 (females) | Drastically Reduced | Increased | [9][10] |

| 7,11-Heptacosadiene (C27:2) | 20-30 (females) | Drastically Reduced | Decreased | [9][10] |

| 7,11-Nonacosadiene (C29:2) | 10-20 (females) | Drastically Reduced | Drastically Reduced | [9][10] |

| n-Pentacosane (C25:0) | 1-5 | Increased | - | [5] |

Note: Relative abundances can vary significantly between different wild-type strains and environmental conditions.

Experimental Protocols

The analysis of CHCs in Drosophila typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). Genetic manipulations, such as RNA interference (RNAi), are powerful tools for functional characterization of the genes involved in CHC biosynthesis.

Cuticular Hydrocarbon Extraction

-

Sample Collection: Collect individual or groups of flies of a specific age and sex. Anesthetize the flies on ice or with CO2.

-

Extraction: Place the flies in a glass vial containing a non-polar solvent such as hexane or pentane. A common procedure is to use 10 µL of hexane per fly.

-

Incubation: Gently agitate the vials for 5-10 minutes at room temperature to extract the CHCs.

-

Solvent Transfer: Carefully remove the solvent containing the extracted CHCs and transfer it to a new vial, leaving the flies behind.

-

Concentration: If necessary, the solvent can be evaporated under a gentle stream of nitrogen to concentrate the CHCs.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., n-hexadecane or n-eicosane) is added to the solvent prior to extraction or to the final extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject 1-2 µL of the CHC extract into the GC-MS system.

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms). A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.

-

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

Data Analysis: Identify individual CHCs based on their retention times and mass spectra compared to known standards and libraries. Quantify the relative abundance of each CHC by integrating the peak areas and normalizing to the internal standard.

RNA Interference (RNAi) for Gene Function Analysis

-

Fly Stocks: Obtain transgenic fly lines carrying a UAS-RNAi construct targeting the gene of interest (e.g., UAS-desat1-RNAi) and a driver line that expresses GAL4 in the oenocytes (e.g., promE-GAL4 or 1407-GAL4).

-

Genetic Crosses: Cross the UAS-RNAi line with the oenocyte-specific GAL4 driver line.

-

Progeny Analysis: Collect the F1 progeny expressing the RNAi construct in the oenocytes.

-

Phenotypic Analysis: Compare the CHC profiles of the RNAi and control flies to determine the effect of the gene knockdown.

The following diagram illustrates a general workflow for the experimental analysis of CHC biosynthesis in Drosophila.

Conclusion

The biosynthesis of this compound in Drosophila melanogaster is a complex and highly regulated process that is integral to the insect's chemical communication system. This technical guide has outlined the key enzymatic steps, from fatty acid synthesis to the final hydrocarbon product, and has highlighted the roles of critical genes such as desat1, eloF, and Cyp4g1. While the overall pathway is well-established, further research is needed to elucidate the precise substrate specificities and kinetic parameters of the enzymes involved, particularly the elongase complex. The experimental protocols and workflows presented here provide a foundation for future investigations into this fascinating area of insect biochemistry. A deeper understanding of CHC biosynthesis will not only advance our knowledge of chemical ecology and evolutionary biology but may also pave the way for the development of novel and specific insect control technologies.

References

- 1. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The four aldehyde oxidases of Drosophila melanogaster have different gene expression patterns and enzyme substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory Changes in the Fatty Acid Elongase eloF Underlie the Evolution of Sex-specific Pheromone Profiles in Drosophila prolongata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

The Ubiquitous Pheromone: A Technical Guide to 7(Z)-Pentacosene in the Animal Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

7(Z)-Pentacosene, a long-chain unsaturated cuticular hydrocarbon (CHC), plays a pivotal, albeit often subtle, role in the chemical communication systems of a diverse array of animal species, particularly within the insect realm. This technical guide provides a comprehensive overview of the natural occurrence, biological functions, and analytical methodologies pertaining to this compound. It is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies and other pharmaceutical applications.

Natural Occurrence and Biological Significance

This compound is a prominent component of the epicuticular wax layer in many insects. This hydrophobic layer primarily serves to prevent desiccation, but its constituent hydrocarbons, including this compound, have been co-opted for a variety of communicative functions.

1.1. Role as a Sex Pheromone in Drosophila

The most extensively studied role of this compound is as a contact sex pheromone in the model organism, Drosophila melanogaster (the common fruit fly). In this species, CHCs are sexually dimorphic, with distinct profiles for males and females that act as crucial signals for mate recognition and courtship.[1]

-

In Males: this compound is a major component of the male CHC profile. It primarily functions to suppress courtship between males, thus preventing wasted reproductive effort.[2]

-

In Females: While present in smaller quantities than in males, the levels of this compound on female Drosophila have been observed to increase after copulation.[3][4] This post-mating increase may signal to other males that the female is no longer receptive to mating.

The perception of this compound and other CHCs by male flies occurs through direct contact via gustatory receptors on their forelegs and proboscis during the tapping and licking phases of courtship.

1.2. Aggregation Pheromone in Other Insects

Beyond its role in sexual communication, this compound also functions as an aggregation pheromone in certain insect species. For instance, in the European earwig (Forficula auricularia), this compound promotes the gathering of individuals.

Quantitative Data on this compound Abundance

The absolute and relative amounts of this compound can vary significantly between species, sexes, and even different genotypes within the same species. The following table summarizes quantitative data from a study on Drosophila melanogaster, illustrating the variation in 7-Pentacosene levels among different male genotypes.

| Genotype | Mean Amount of 7-Pentacosene (ng ± s.e.m.) |

| N2 | 183 ± 13 |

| desat1 | 100 ± 11 |

| EP | 204 ± 14 |

Source: Grillet et al., 2005, Proceedings of the Royal Society B: Biological Sciences.[1]

Experimental Protocols

The extraction and analysis of cuticular hydrocarbons like this compound are critical for their identification and quantification. The following is a generalized protocol based on common methodologies cited in the literature.

3.1. Cuticular Hydrocarbon Extraction (Hexane Wash)

This method is widely used for the efficient extraction of CHCs from the insect cuticle.

-

Materials:

-

HPLC-grade hexane

-

Glass vials with Teflon-lined caps (e.g., 2 mL)

-

Micropipette

-

Forceps

-

Nitrogen gas stream or a gentle vacuum evaporator

-

Gas chromatography vials with inserts

-

-

Procedure:

-

Collect individual insects and, if necessary, immobilize them by chilling on ice.

-

Using clean forceps, place a single insect into a glass vial.

-

Add a precise volume of hexane to the vial (e.g., 200 µL) to fully immerse the insect.

-

Gently agitate the vial for a specific duration (e.g., 5-10 minutes) to allow the hexane to dissolve the cuticular lipids.

-

Carefully remove the insect from the vial using forceps.

-

Evaporate the hexane solvent from the extract under a gentle stream of nitrogen gas or using a vacuum evaporator until the sample is concentrated to a small volume (e.g., 20-50 µL).

-

Transfer the concentrated extract to a gas chromatography vial with a micro-insert for analysis.

-

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of a CHC profile.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for CHC separation.

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program:

-

Initial temperature: 50-150 °C (hold for 1-2 minutes)

-

Ramp: Increase temperature at a rate of 5-15 °C/minute to a final temperature of 300-320 °C.

-

Final hold: Maintain the final temperature for 10-20 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-600.

-

-

Data Analysis:

-

Identification of this compound is achieved by comparing its mass spectrum and retention time to that of an authentic standard.

-

Quantification is typically performed by comparing the peak area of the compound to the peak area of an internal standard of a known concentration.

-

Signaling Pathways and Molecular Mechanisms

The perception of non-volatile cuticular hydrocarbons like this compound is primarily mediated by the gustatory system in insects.

4.1. Sensory Reception

In Drosophila, specialized chemosensory neurons located in gustatory sensilla on the tarsi (legs) and proboscis are responsible for detecting CHCs. These neurons express members of the Gustatory Receptor (Gr) family of proteins. While the specific receptor for this compound has not been definitively identified, studies have implicated Gr68a and Gr32a in the perception of other cuticular hydrocarbons and in modulating courtship behavior.[5][6]

4.2. Proposed Signaling Pathway

The binding of a CHC ligand to a Gustatory Receptor is believed to initiate a signaling cascade within the sensory neuron, leading to its depolarization and the firing of action potentials. While the precise intracellular signaling pathway for Gr-mediated CHC perception is still under investigation, it is hypothesized to involve G-protein coupling or direct ion channel activity of the receptor itself.

The neural signals from these peripheral sensory neurons are then relayed to higher brain centers, including the subesophageal ganglion and the lateral protocerebrum. Within the brain, these signals are processed and integrated with other sensory inputs to elicit a behavioral response, such as the inhibition of male-male courtship. Tachykinin-expressing neurons have been identified as a key downstream component in the neural circuitry that controls mating and aggressive behaviors in response to pheromonal cues.[7][8][9][10]

Future Directions and Applications

The study of this compound and other cuticular hydrocarbons continues to be a vibrant area of research. Future investigations will likely focus on:

-

Deorphanizing Receptors: The definitive identification of the specific gustatory receptors that bind this compound and other CHCs.

-

Elucidating Intracellular Signaling: A detailed characterization of the downstream signaling cascades within the sensory neurons following receptor activation.

-

Neuroethology of Perception: Understanding how the brain integrates information from multiple CHCs to generate a cohesive "picture" of a potential mate or conspecific.

-

Drug and Pesticide Development: The disruption of pheromonal communication is a promising avenue for the development of species-specific and environmentally benign pest control strategies. Furthermore, understanding the molecular targets of these pheromones could inform the design of novel pharmaceuticals that modulate insect behavior.

Conclusion

This compound is a multifaceted semiochemical that underscores the elegance and complexity of chemical communication in the animal kingdom. From its fundamental role in preventing desiccation to its intricate involvement in mate selection and social interactions, this seemingly simple molecule offers a window into the evolution of animal behavior and sensory biology. A thorough understanding of its natural occurrence, function, and the mechanisms of its perception will undoubtedly continue to drive innovation in both basic and applied sciences.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. FlyBase Reference Report: Scott and Richmond, 1988, Genetics 119: 639--646 [flybase.org]

- 3. Quantitative Trait Loci for Cuticular Hydrocarbons Associated With Sexual Isolation Between Drosophila simulans and D. sechellia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. sdbonline.org [sdbonline.org]

- 6. Suppression of male courtship by a Drosophila pheromone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tachykinin-expressing neurons control male-specific aggressive arousal in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tachykinin-Expressing Neurons Control Male-Specific Aggressive Arousal in Drosophila [ouci.dntb.gov.ua]

- 9. Tachykinin-Expressing Neurons Control Male-Specific Aggressive Arousal in Drosophila [authors.library.caltech.edu]

- 10. sdbonline.org [sdbonline.org]

The Role of 7(Z)-Pentacosene in Drosophila Courtship: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7(Z)-Pentacosene (7-P) is a cuticular hydrocarbon (CHC) that plays a multifaceted role in the complex courtship behaviors of Drosophila melanogaster. While present on both sexes, its function is context-dependent, acting as both a stimulatory and inhibitory pheromonal cue. Primarily, 7-P is recognized by gustatory receptor neurons on the legs of male flies and is a key mediator for the suppression of male-male courtship, ensuring that reproductive energy is directed toward appropriate mates. This inhibition is principally mediated by the gustatory receptor Gr32a and a downstream neural circuit involving octopaminergic neurons in the subesophageal ganglion. Additionally, variations in the levels of 7-P on males, in conjunction with other CHCs, can influence female receptivity and mating success. This guide provides an in-depth examination of the function of this compound, presenting quantitative behavioral data, detailed experimental methodologies, and diagrams of the underlying neural pathways.

Introduction to this compound

Cuticular hydrocarbons are waxy compounds on the surface of insects that primarily prevent desiccation. In Drosophila melanogaster, these molecules have been co-opted as complex chemical signals, or pheromones, that regulate social behaviors, including courtship. This compound is a 25-carbon monoene that is a significant component of the CHC profile in both male and female fruit flies[1][2]. Its role is not as a simple aphrodisiac or anti-aphrodisiac but as a modulator of sexual and social recognition. For males, contact with 7-P on another male is a crucial cue for identifying it as male, thereby inhibiting futile courtship attempts[3].

Quantitative Analysis of this compound's Behavioral Effects

The function of a pheromone is ultimately quantified by the behavioral response it elicits. The tables below summarize key findings on how this compound levels affect male courtship inhibition and female mating success.

Table 1: Role of this compound in Female Mating Success

This table presents data adapted from studies on different D. melanogaster male genotypes with varying natural levels of cuticular hydrocarbons. The data correlates the amount of 7-P and another key male pheromone, 7-Tricosene (7-T), with the success of those males in mating with wild-type females.

| Male Genotype | Mean 7-P Amount (ng/male) | Mean 7-T Amount (ng/male) | Mating Frequency (%) (in 60 min) | Mean Copulation Latency (min) |

| EP | 131 ± 14 | 1294 ± 93 | 93.3 | 6.2 ± 1.1 |

| N2 (Control) | 121 ± 10 | 450 ± 32 | 80.0 | 11.0 ± 1.9 |

| desat1 | 23 ± 2 | 63 ± 6 | 46.7 | 29.1 ± 3.4 |

Data adapted from Marcillac, F., et al. (2005). The study indicates that while 7-T is a major factor, the overall CHC profile, including 7-P, influences female receptivity, with lower levels of these hydrocarbons correlating with reduced mating success.[4]

Table 2: Effect of Gr32a Receptor on Male-Male Courtship Inhibition

This compound is a key ligand for the Gr32a receptor, which is critical for preventing male-male courtship. This table summarizes the effect of a Gr32a knockout on the male Courtship Index (CI), which is the percentage of time a male spends performing courtship behaviors.

| Tester Male Genotype | Target | Mean Courtship Index (CI) ± SEM | Interpretation |

| Wild-Type | Decapitated Male | ~5% | Wild-type males show very low levels of courtship towards other males, indicating robust sexual recognition. |

| Gr32a-/- | Decapitated Male | ~35% | Males lacking the Gr32a receptor exhibit significantly increased and inappropriate courtship directed at other males. |

Data synthesized from Miyamoto & Amrein (2008). This demonstrates that the Gr32a receptor is essential for suppressing male-male courtship, and 7-P is a known ligand for this receptor.[5]

Signaling Pathways and Logical Relationships

The perception of this compound and its translation into a behavioral response is governed by a specific neural circuit.

Diagram 1: Sensory Detection and Inhibition of Male-Male Courtship

This diagram illustrates the pathway from the initial contact with 7-P on a male's leg to the inhibition of courtship behavior.

Caption: Sensory pathway for this compound-mediated courtship inhibition.

Key Experimental Protocols

Reproducing behavioral research requires meticulous attention to experimental procedures. The following are detailed protocols for assays central to studying the function of this compound.

Protocol 1: Male-Male Courtship Inhibition Assay

This assay quantifies the extent to which a male fly will court another male, providing a measure of sexual recognition and courtship inhibition.

1. Fly Rearing and Preparation:

- Rear experimental flies (e.g., wild-type vs. Gr32a-/-) under controlled conditions (25°C, 12:12h light-dark cycle, standard cornmeal-yeast-agar medium).

- Collect male flies 0-6 hours after eclosion (virgins) under light CO₂ anesthesia.

- House males individually in food vials to ensure social naivety.

- Age males for 4-7 days before testing.

- Target males (wild-type) should be prepared similarly. On the day of the experiment, they are anesthetized and decapitated to provide a standardized, immobile stimulus. Allow at least 15 minutes of recovery for the decapitated targets.

2. Courtship Arena:

- Use small, circular courtship chambers (e.g., 10-mm diameter, 3-mm depth) made of clear material to allow for video recording.

- Clean chambers thoroughly between trials with 70% ethanol and water to remove any residual CHCs.

3. Experimental Procedure:

- Introduce one decapitated target male into the center of the courtship chamber.

- Introduce one socially naive tester male into the chamber using a mouth aspirator to avoid anesthesia effects.

- Record the behavior of the tester male for a 10-minute period using a video camera mounted above the chamber.

4. Data Analysis:

- Manually or automatically score the video recordings for courtship behaviors directed at the target. These behaviors include: orienting, following, tapping, wing extension (song), licking, and attempting copulation.

- Calculate the Courtship Index (CI) as: (Total time spent performing courtship behaviors / 10 minutes) * 100.

- Compare the mean CI between different genotypes of tester males (e.g., wild-type vs. Gr32a-/-). A higher CI indicates a failure in courtship inhibition.

Protocol 2: Application of Synthetic Cuticular Hydrocarbons

This protocol describes a method for artificially applying synthetic this compound to a fly to test its specific behavioral effect. This is often referred to as "perfuming".

1. Preparation of Hydrocarbon Solution:

- Synthesize or purchase high-purity synthetic (Z)-7-Pentacosene.

- Prepare a stock solution of 7-P in a volatile, non-polar solvent like hexane (e.g., 1 mg/mL).

- Prepare serial dilutions to test dose-dependent effects. A typical final concentration for application might be around 100 ng per fly, dissolved in a small volume.

2. Target Fly Preparation:

- Use flies with a depleted or absent CHC profile as targets to isolate the effect of the applied synthetic pheromone. This can be achieved using oenocyte-less (oe-) flies, which cannot produce their own CHCs.

- Alternatively, wild-type flies can be used, but the interpretation must account for the existing CHC profile.

3. "Vial Coating" Application Method:

- Dispense a precise amount of the 7-P hexane solution (e.g., to achieve a final coating of 5 µg, equivalent to ~100 ng/fly for a group of 50 flies) into a clean 1.5 mL glass vial.

- Add additional hexane to increase the volume to ~400 µl to ensure even coating of the vial's inner surface.

- Evaporate the hexane solvent completely under a gentle stream of nitrogen gas, leaving a thin, even film of 7-P on the inside of the vial.

- Prepare a control vial using only the hexane solvent.

- Introduce a group of target flies (e.g., 50 oe- males) into the coated vial.

- Gently tumble or agitate the vial for 2 minutes to allow the hydrocarbon to transfer from the glass surface to the flies' cuticles via physical contact.

- Transfer the "perfumed" flies to a clean vial and allow them to recover for at least 1 hour before use in a behavioral assay (like Protocol 1).

Diagrams of Experimental and Logical Workflows

Visualizing workflows is crucial for experimental design and understanding logical relationships.

Diagram 2: Experimental Workflow for a Courtship Assay

Caption: Standard workflow for conducting a Drosophila courtship assay.

Diagram 3: Logical Flow of 7-P's Dual Function

Caption: Dual behavioral roles of this compound based on the receiver's sex.

Conclusion

This compound is a critical chemical signal in Drosophila melanogaster that demonstrates the complexity of pheromonal communication. Its primary and most clearly defined role is the inhibition of costly and inefficient male-male courtship, a function mediated by the Gr32a gustatory receptor and a downstream octopaminergic neural circuit. Furthermore, as a component of the overall male CHC profile, it contributes to the chemical bouquet that influences a female's decision to mate. Understanding the precise mechanisms of how specific CHCs like 7-P are detected and processed in the brain to elicit robust, innate behaviors provides a powerful model for investigating the neural basis of social interactions and may offer insights for the development of novel pest management strategies. Further research is needed to fully elucidate the downstream targets of the octopaminergic neurons in this circuit and to identify the specific receptors and pathways that mediate its effect on female receptivity.

References

- 1. sdbonline.org [sdbonline.org]

- 2. The role of cuticular pheromones in courtship conditioning of Drosophila males - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The genetic basis of male Drosophila attraction to female 7,11-HD pher" by Elise Wong, Tobias Jehn et al. [digitalcommons.dartmouth.edu]

- 4. Molecular genetic analysis of sexual rejection: roles of octopamine and its receptor OAMB in Drosophila courtship conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

7(Z)-Pentacosene: An In-Depth Technical Guide on its Role as a Putative Aggregation Pheromone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7(Z)-Pentacosene is a long-chain unsaturated cuticular hydrocarbon that has been identified as a putative aggregation pheromone component in the European earwig, Forficula auricularia. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in chemical communication, with a focus on its aggregative properties. The information presented herein is intended to support further research and potential applications in pest management and neurobiology. While this compound is also recognized as a contact sex pheromone in other insect species, such as the Asian longhorned beetle (Anoplophora glabripennis), this guide will focus exclusively on its function as an aggregation pheromone.

Role of this compound as an Aggregation Pheromone

Current research indicates that this compound is a key component of a multi-chemical blend that mediates aggregation in the European earwig, Forficula auricularia[1]. It is part of a suite of unsaturated hydrocarbons found on the insect's cuticle. Field-based bioassays have demonstrated that a synthetic blend containing this compound can elicit significant, albeit sometimes inconsistent, behavioral responses in earwigs, leading to aggregation[2].

Quantitative Data on Aggregation Behavior

The primary research identifying the aggregation pheromone components in Forficula auricularia was conducted by Quarrell et al. (2016). While the full detailed dataset is extensive, the key findings regarding the behavioral activity of a synthetic blend containing this compound are summarized below.

| Pheromone Component | Type | Role in Blend | Observed Behavioral Effect |

| (Z)-7-Tricosene | Alkene | Component | Part of the attractive blend |

| (Z)-9-Tricosene | Alkene | Component | Part of the attractive blend |

| (Z)-7-Pentacosene | Alkene | Key Component | Part of the attractive blend |

| (Z)-9-Pentacosene | Alkene | Component | Part of the attractive blend |

Data summarized from findings suggesting a blend of these unsaturated hydrocarbons elicits aggregation.

Experimental Protocols

The following section details a generalized methodology for a field-based bioassay to assess the activity of putative aggregation pheromones, based on the principles applied in studies such as Quarrell et al. (2016).

Field-Based Bioassay for Aggregation Pheromones

Objective: To determine the attractiveness of a synthetic pheromone blend to a target insect species in a natural environment.

Materials:

-

Synthetic pheromone components (e.g., (Z)-7-Pentacosene) of high purity (≥98%).

-

Inert solvent (e.g., hexane).

-

Dispenser (e.g., rubber septa, filter paper).

-

Traps (e.g., corrugated cardboard traps, pitfall traps).

-

Control dispensers (solvent only).

-

Field site with a known population of the target insect.

-

Randomized block design for trap placement.

Procedure:

-

Preparation of Lures:

-

Prepare a synthetic blend of the putative pheromone components in the desired ratio and concentration in the inert solvent. For F. auricularia, this would include (Z)-7-tricosene, (Z)-9-tricosene, (Z)-7-pentacosene, and (Z)-9-pentacosene.

-

Apply a specific volume of the pheromone solution to the dispenser.

-

Prepare control lures by applying the same volume of solvent only to identical dispensers.

-

Allow the solvent to evaporate completely before deploying the lures in the field.

-

-

Trap Deployment:

-

At the selected field site, establish a grid of traps following a randomized block design to minimize spatial effects.

-

Place one pheromone-baited lure and one control lure in separate traps within each block. The distance between traps should be sufficient to avoid interference.

-

-

Data Collection:

-

Check the traps at regular intervals (e.g., daily, weekly) and count the number of target insects captured in each trap.

-

-

Data Analysis:

-

Analyze the capture data using appropriate statistical methods (e.g., t-test, ANOVA) to determine if there is a significant difference in the number of insects captured in the pheromone-baited traps compared to the control traps.

-

Experimental Workflow for Pheromone Bioassay

Caption: Workflow for a field-based aggregation pheromone bioassay.

Signaling Pathway

The specific signaling pathway for this compound perception in Forficula auricularia has not yet been elucidated. However, a generalized model for insect pheromone perception, which is likely applicable, involves a series of molecular interactions within the olfactory sensory neurons located in the insect's antennae.

Cuticular hydrocarbons are generally perceived by contact or at very short distances by olfactory receptor neurons (ORNs) housed in specialized sensilla on the antennae[3][4][5]. The perception of these low-volatility compounds is a critical area of ongoing research.

Generalized Insect Pheromone Signaling Pathway

Caption: Generalized signaling pathway for insect pheromone perception.

The process is initiated when the pheromone molecule enters the sensillum lymph through pores in the cuticle and is bound by an Odorant Binding Protein (OBP). This complex transports the hydrophobic pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The pheromone is then released and binds to a specific Olfactory Receptor (OR), which is typically complexed with a highly conserved co-receptor (Orco). This binding event opens an associated ion channel, leading to an influx of cations and depolarization of the neuron. If the depolarization reaches a threshold, it triggers an action potential that travels down the axon to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response such as aggregation. While G-protein coupled receptors (GPCRs) are also implicated in some insect olfactory pathways, the direct ionotropic mechanism is well-established for many pheromones[1][2][6][7].

Conclusion and Future Directions

This compound is a scientifically validated component of the aggregation pheromone blend of the European earwig, Forficula auricularia. While its role in concert with other unsaturated hydrocarbons is established, further research is required to fully understand the nuances of the pheromone blend's activity and the underlying neurobiological mechanisms of its perception.

Future research should focus on:

-

Dose-Response Studies: Elucidating the optimal concentration and ratios of the pheromone blend components for maximizing aggregation behavior.

-

Receptor Identification: Identifying the specific olfactory receptors in F. auricularia that bind to this compound and other components of the blend.

-

Neurophysiological Studies: Conducting electrophysiological recordings (e.g., single-sensillum recordings) to characterize the response of olfactory sensory neurons to this compound.

-

Practical Applications: Leveraging this knowledge to develop more effective and species-specific baits and lures for the monitoring and management of European earwig populations in agricultural and urban settings.

This in-depth guide provides a foundation for these future endeavors, summarizing the current state of knowledge and highlighting the key areas for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins [mdpi.com]

- 3. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. Perception of cuticular hydrocarbons by the olfactory organs in Periplaneta americana (L.) (Insecta: Dictyoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Olfactory Code: A Technical Guide to the Reception of 7(Z)-Pentacosene in Insects

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the olfactory reception of 7(Z)-Pentacosene in insects. This cuticular hydrocarbon, a key semiochemical in insect communication, plays a critical role in behaviors such as mating and aggression. This whitepaper details the receptors, neural pathways, and experimental methodologies crucial for investigating this interaction, providing a foundational resource for the development of novel pest management strategies and other targeted chemical interventions.

This compound is an unsaturated hydrocarbon found on the cuticle of various insect species, most notably in fruit flies (Drosophila melanogaster). It functions as a contact sex pheromone, influencing courtship and mating decisions.[1] The perception of this non-volatile chemical cue is primarily mediated through the insect's gustatory system, highlighting the intricate interplay between taste and smell in insect behavior.

Core Receptor and Neural Pathway

The primary receptor implicated in the detection of long-chain hydrocarbons like this compound is the Gustatory Receptor 32a (Gr32a) .[2][3][4] Located in gustatory receptor neurons (GRNs) within taste sensilla on the fly's legs and proboscis, Gr32a is a key player in chemosensory perception that governs social behaviors. While direct binding studies for this compound with Gr32a are a subject of ongoing research, evidence strongly suggests its role in detecting structurally similar male-enriched cuticular hydrocarbons, such as (Z)-7-tricosene.[2][3][5]

Upon contact with a cuticular hydrocarbon, Gr32a-expressing neurons are activated. These neurons then transmit signals to second-order neurons in the subesophageal ganglion (SOG), a primary taste processing center in the insect brain. Notably, there is evidence of a functional connection between Gr32a-expressing neurons and octopaminergic neurons within the SOG. Octopamine, the invertebrate analog of norepinephrine, is a key neuromodulator that can influence the likelihood of behaviors such as aggression and courtship. This suggests a pathway where the detection of specific cuticular hydrocarbons by Gr32a can modulate an insect's behavioral state through the octaminergic system.

Quantitative Analysis of Pheromone Perception

The following table summarizes the key quantitative parameters associated with the reception of cuticular hydrocarbons in Drosophila melanogaster. While specific data for this compound is an active area of investigation, the data for the closely related (Z)-7-tricosene provides a valuable proxy for understanding the sensitivity and response characteristics of the system.

| Compound | Receptor | Neuron Type | Behavioral Effect | Quantitative Data |

| (Z)-7-Tricosene | Gr32a | Gustatory Receptor Neuron (GRN) | Promotes male-male aggression; Suppresses male-male courtship | Gr32a is required for the behavioral effects of (Z)-7-tricosene.[2][3] |

| This compound | Likely Gr32a | Gustatory Receptor Neuron (GRN) | Contact sex pheromone; stimulates copulation at high concentrations.[6] | Threshold for behavioral response is higher than that of (Z,Z)-7,11-heptacosadiene.[7][8] |

Experimental Protocols

A thorough understanding of the olfactory reception of this compound relies on a suite of specialized experimental techniques. The following are detailed protocols for key methodologies.

Single-Sensillum Recording (SSR) from Gustatory Sensilla

This extracellular electrophysiological technique measures the action potentials from individual GRNs in response to chemical stimuli. A "base recording" modification is particularly suited for hydrophobic compounds like this compound.

Materials:

-

Tungsten electrodes (sharpened)

-

Glass capillary electrodes

-

Micromanipulators

-

Amplifier and data acquisition system (e.g., IDAC system)

-

Microscope with high magnification

-

Drosophila melanogaster (target strain)

-

This compound solution (in a suitable solvent like hexane)

-

Reference electrolyte solution (e.g., 10 mM KCl)

Procedure:

-

Fly Preparation: Anesthetize a fly and mount it on a microscope slide or in a pipette tip to immobilize it, ensuring the legs and proboscis are accessible.[9]

-

Electrode Placement: Insert a reference electrode into the fly's eye or another suitable location.[9]

-

Recording Electrode: For base recording, carefully insert the recording electrode into the base of a gustatory sensillum on the tarsus or labellum using a micromanipulator until neuronal firing is detected.[10]

-

Stimulus Delivery: A glass capillary containing the this compound solution is brought into contact with the tip of the sensillum using a second micromanipulator.[10]

-

Data Acquisition: Record the neuronal activity before, during, and after stimulus application. The change in firing rate indicates the neuron's response to the compound.[10]

In Vivo Calcium Imaging of Gustatory Receptor Neurons

This technique allows for the visualization of neural activity in genetically defined neurons by measuring changes in intracellular calcium concentration using a fluorescent indicator like GCaMP.

Materials:

-

Transgenic Drosophila expressing GCaMP in Gr32a-positive neurons (e.g., Gr32a-GAL4 > UAS-GCaMP)

-

Confocal or spinning-disk microscope with a high-speed camera

-

Fly mounting apparatus (e.g., coverslip with nail polish or a custom chamber)[11]

-

This compound solution

-

Phosphate-buffered saline with Tween 20 (PBST)

Procedure:

-

Fly Preparation: Anesthetize a transgenic fly and mount it on a coverslip, securing a foreleg or the proboscis with thin strips of tape to expose the tarsal segments or labellum.[11]

-

Imaging Setup: Place the mounted fly under the microscope and focus on the cell bodies of the GRNs.

-

Baseline Imaging: Acquire a series of baseline fluorescence images before stimulus application.

-

Stimulus Application: Apply a small volume of the this compound solution directly onto the exposed sensory organ.[11]

-

Response Imaging: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a calcium influx and therefore neuronal activation.

Behavioral Assays: Courtship and Aggression

These assays are used to quantify the behavioral output resulting from chemosensory stimulation with this compound.

Materials:

-

Courtship or aggression chambers

-

Male and female Drosophila melanogaster (of controlled age and rearing conditions)[12]

-

This compound solution for perfuming "decoy" flies

-

Video recording and analysis software

Procedure for Courtship Assay:

-

Fly Preparation: Collect virgin male and female flies and age them appropriately (typically 3-7 days).[12]

-

Assay Setup: Place a single male and a single female in a courtship chamber.[12] To test the effect of this compound, oenocyteless males (which lack endogenous cuticular hydrocarbons) can be "perfumed" with a synthetic solution of the compound.

-

Data Recording: Record the courtship behaviors for a set period (e.g., 10-20 minutes). Quantify behaviors such as orientation, tapping, wing song, and copulation attempts.[13] A courtship index can be calculated as the percentage of time the male spends performing courtship behaviors.

Procedure for Aggression Assay:

-

Fly Preparation: House male flies in isolation to increase aggression levels.

-

Assay Setup: Introduce two males into an aggression chamber. One or both males can be perfumed with this compound.

-

Data Recording: Record the interactions and quantify aggressive behaviors such as lunging, boxing, and holding.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound reception and the workflow for a typical behavioral experiment.

This technical guide provides a comprehensive overview of the current understanding of this compound reception in insects. By detailing the molecular and cellular mechanisms, as well as providing robust experimental protocols, this document serves as a valuable resource for researchers aiming to further elucidate the complexities of insect chemosensation and develop innovative applications in pest control and beyond.

References

- 1. Aggression and Courtship in Drosophila: Pheromonal Communication and Sex Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hierarchical chemosensory regulation of male-male social interactions in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of male courtship by a Drosophila pheromone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octopamine Neuromodulation Regulates Gr32a-Linked Aggression and Courtship Pathways in Drosophila Males - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Calcium Imaging of Taste-Induced Neural Responses in Adult Drosophila. | Semantic Scholar [semanticscholar.org]

- 7. Compared behavioral responses of maleDrosophila melanogaster (Canton S) to natural and synthetic aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 10. Base Recording: A Technique for Analyzing Responses of Taste Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. rezavallab.org [rezavallab.org]

- 13. Methods to Assay Drosophila Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Significance of 7(Z)-Pentacosene in Chemosignaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a fundamental mediator of insect behavior, governing critical interactions from mating and aggregation to territorial disputes. Among the vast arsenal of semiochemicals, cuticular hydrocarbons (CHCs) represent a fascinating class of compounds with a dual evolutionary role. Primarily serving as a protective barrier against desiccation, CHCs have been co-opted as complex signaling molecules. This guide provides an in-depth technical exploration of a specific CHC, 7(Z)-Pentacosene, a monoene that has been identified as a key player in the chemical communication systems of several insect species, most notably in the genus Drosophila. We will delve into its evolutionary significance, biosynthetic pathways, mechanisms of perception, and functional roles in chemosignaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Evolutionary Context: From Waterproofing to Communication

The evolution of insect pheromones is thought to have arisen from precursor compounds that initially served other physiological functions.[1] Cuticular hydrocarbons, including this compound, are a prime example of this evolutionary trajectory. Their primary function is to form a waxy layer on the insect cuticle, preventing water loss and protecting against environmental stressors.[2][3] The composition of this CHC layer is genetically determined and can vary significantly between species, sexes, and even individuals, providing the raw material for natural selection to act upon for a secondary role in communication.[4][5]

The transition from a physiological to a signaling role is driven by the benefits of conveying information to conspecifics. For instance, the specific blend of CHCs can indicate species identity, sex, reproductive status, and even social caste in hymenoptera.[6][7] This chemical signature allows for efficient mate recognition and avoidance of interspecific mating, a crucial factor in reproductive isolation and speciation.[8][9] this compound, as a component of these complex CHC profiles, has evolved from a simple structural component of the cuticle to a nuanced chemical messenger.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize quantitative data regarding the abundance and behavioral effects of this compound and related compounds in Drosophila melanogaster.

| Genotype/Sex | Mean Amount of 7-Pentacosene (ng per fly) ± SEM | Reference |

| N2 Male | 155 ± 15 | [10] |

| desat1 Male | 48 ± 5 | [10] |

| EP Male | 160 ± 19 | [10] |

| Control Virgin Male | ~200 | [11] |

| Control Virgin Female | ~235 | [11] |

Table 1: Abundance of 7-Pentacosene in Different Drosophila melanogaster Genotypes and Sexes. This table highlights the variation in the absolute amounts of 7-pentacosene based on genetic background and sex.

| Compound | Behavioral Effect in Drosophila melanogaster | Reference |

| This compound | Aphrodisiac; stimulates copulation at high concentrations or with other alkenes.[12][13][14] | [12][13][14] |

| 7-tricosene (male-predominant) | Inhibits male courtship; increases female receptivity.[11][15] | [11][15] |

| 7,11-dienes (female-specific) | Stimulate male courtship.[11][15] | [11][15] |

| 9-pentacosene | Enhances copulatory behavior.[15] | [15] |

Table 2: Behavioral Roles of this compound and Other Key Cuticular Hydrocarbons in Drosophila melanogaster. This table summarizes the known functions of several key CHCs in modulating courtship and mating behaviors.

Biosynthesis of this compound

The biosynthesis of CHCs, including this compound, is a complex process primarily occurring in specialized abdominal cells called oenocytes.[2][3][6][7][16] The pathway is intricately linked to fatty acid metabolism.